ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound with a molecular formula of C11H14FNO2 This compound is characterized by the presence of an amino group, a fluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(4-fluorophenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ethyl (3S)-3-nitro-3-(4-fluorophenyl)propanoate.
Reduction: Formation of (3S)-3-amino-3-(4-fluorophenyl)propanol.
Substitution: Formation of ethyl (3S)-3-amino-3-(4-substituted phenyl)propanoate.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate can be compared with similar compounds such as:
Ethyl (3S)-3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of fluorine.
Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate: Features a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 |
InChI Key |
SIHVBHFOAHJMHU-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.